C4-ceramide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

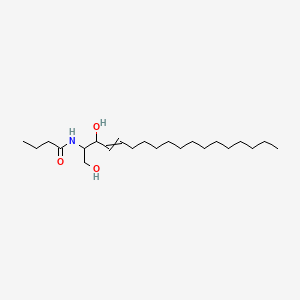

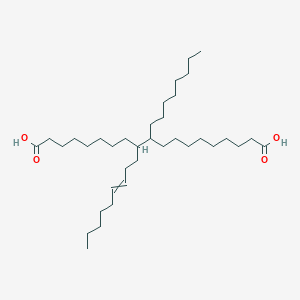

C4-ceramide is a bioactive sphingolipid and a cell-permeable analog of naturally occurring ceramides . Ceramides are a family of lipid molecules composed of sphingoid long-chain bases linked to fatty acids via amide bonds . They play crucial roles in cellular signaling and structural integrity, particularly in the skin and nervous system .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

C4-ceramide can be synthesized through chemical reactions involving sphingoid bases and fatty acids . The synthesis typically involves the condensation of palmitoyl-CoA and serine, catalyzed by ceramide synthase . This enzyme facilitates the addition of fatty acid chains to the sphingoid base, resulting in the formation of ceramides .

Industrial Production Methods

Industrial production of ceramides, including this compound, often involves biotechnological approaches using yeast or other microorganisms . These organisms are genetically engineered to produce ceramides through metabolic pathways that mimic natural biosynthesis . This method is considered a green alternative to traditional chemical synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

C4-ceramide undergoes various chemical reactions, including:

Oxidation: Ceramides can be oxidized to form ceramide-1-phosphate, a bioactive lipid involved in cellular signaling.

Substitution: Ceramides can undergo substitution reactions to form complex sphingolipids like sphingomyelin.

Common Reagents and Conditions

Oxidation: Typically involves oxidizing agents like hydrogen peroxide or molecular oxygen under controlled conditions.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Enzymatic reactions involving sphingomyelin synthase are common for substitution reactions.

Major Products

Ceramide-1-phosphate: Formed through oxidation.

Dihydroceramide: Formed through reduction.

Sphingomyelin: Formed through substitution.

Applications De Recherche Scientifique

C4-ceramide has diverse applications in scientific research:

Chemistry: Used as a model compound to study sphingolipid metabolism and synthesis.

Biology: Investigated for its role in cellular signaling, apoptosis, and cell differentiation.

Medicine: Explored for its potential in treating skin disorders, neurodegenerative diseases, and cancer.

Industry: Utilized in the cosmetic industry for its skin barrier-enhancing properties.

Mécanisme D'action

C4-ceramide exerts its effects by modulating various cellular pathways . It acts as a second messenger in signal transduction, influencing processes like apoptosis and cell growth . This compound inhibits Akt action by promoting dephosphorylation via protein phosphatase 2A and preventing Akt translocation via PKCζ . These actions lead to alterations in cellular metabolism and stress responses .

Comparaison Avec Des Composés Similaires

Similar Compounds

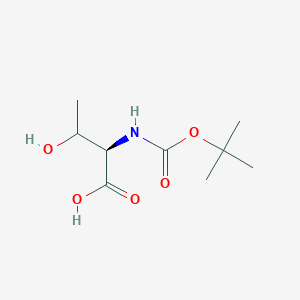

Sphingosine: A sphingoid base with a trans-double bond at the C4–5 position.

Dihydroceramide: An inactive precursor of ceramide with a saturated sphingoid backbone.

Phytoceramide: Contains phytosphingosine with a hydroxyl group at the C4 position.

Uniqueness of C4-ceramide

This compound is unique due to its short-chain fatty acid, which enhances its cell permeability and bioactivity . This makes it a valuable tool in research for studying ceramide functions and mechanisms .

Propriétés

IUPAC Name |

N-(1,3-dihydroxyoctadec-4-en-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-21(25)20(19-24)23-22(26)17-4-2/h16,18,20-21,24-25H,3-15,17,19H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBLGIBMIAFISC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium 3-[(2S)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoate](/img/structure/B15286461.png)

![[5-[[6-[5-(4,7-Dihydroxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl)-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B15286468.png)

![Tetralithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-[[3-(2-octadec-9-enoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate](/img/structure/B15286506.png)

![Hexadecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B15286514.png)

![3-[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid](/img/structure/B15286550.png)

![5-[4-(3,5-Dichlorophenyl)phenyl]-2,3-dihydroxy-4-[(2-methoxyacetyl)amino]pentanoic acid](/img/structure/B15286553.png)